

An In-depth Technical Guide to Tert-butyl 3-alkenylazetidine-1-carboxylates

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Compound of Interest

Compound Name: *Tert-butyl 3-ethenylazetidine-1-carboxylate*

Cat. No.: *B1321209*

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of **tert-butyl 3-ethenylazetidine-1-carboxylate** and its closely related analogue, tert-butyl 3-ethynylazetidine-1-carboxylate. These compounds are valuable heterocyclic building blocks in medicinal chemistry and drug discovery, prized for the conformational rigidity and desirable physicochemical properties imparted by the azetidine ring. This guide details their chemical identities, physical properties, and key synthetic methodologies. Emphasis is placed on providing actionable experimental protocols and visualizing synthetic workflows to aid researchers in their practical application.

Introduction and Chemical Identity

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug development. The incorporation of an azetidine scaffold can improve metabolic stability, aqueous solubility, and lipophilicity while providing novel three-dimensional exit vectors for further molecular elaboration. The N-Boc protected 3-substituted azetidines are particularly useful intermediates.

A point of potential ambiguity exists between two similarly named compounds: the "ethenyl" (vinyl) and "ethynyl" (alkyne) derivatives. This guide addresses both, clarifying their distinct

identities and properties.

- **tert-butyl 3-ethenylazetidine-1-carboxylate** (CAS: 1026796-78-0): Also known as 1-Boc-3-vinylazetidine, this compound features a vinyl group, which serves as a versatile handle for further chemical modifications such as cross-coupling reactions or polymerizations.[\[1\]](#)
- **tert-butyl 3-ethynylazetidine-1-carboxylate** (CAS: 287193-01-5): Also known as 1-Boc-3-ethynylazetidine, this compound contains a terminal alkyne, making it an ideal substrate for reactions like copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira couplings.

Physicochemical and Safety Data

The distinct functional groups of these compounds result in different physical and chemical properties. The following tables summarize key quantitative data for easy comparison.

Table 1: Properties of tert-butyl 3-ethenylazetidine-1-carboxylate

Property	Value	Reference
CAS Number	1026796-78-0	[2]
Molecular Formula	C ₁₀ H ₁₇ NO ₂	[2]
Molecular Weight	183.25 g/mol	[2]
Appearance	Liquid	[3]
Purity	Typically ≥95%	[3]

Table 2: Properties of tert-butyl 3-ethynylazetidine-1-carboxylate

Property	Value	Reference
CAS Number	287193-01-5	[4]
Molecular Formula	C ₁₀ H ₁₅ NO ₂	[4]
Molecular Weight	181.23 g/mol	[4]
Appearance	Colorless to light yellow liquid or solid	[4]
Boiling Point	~228 °C	[5]
Density	~1.05 g/cm ³	[5]
Solubility (DMSO)	200 mg/mL (1103.57 mM)	[6]
Storage Temperature	2-8 °C, sealed in dry conditions	[7]

Safety and Hazard Information

For tert-butyl 3-ethynylazetidine-1-carboxylate (CAS: 287193-01-5), the following hazard statements have been reported:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Synthetic Methodologies and Experimental Protocols

The synthesis of these building blocks typically starts from a common precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate or its corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate. The final functional group is then introduced via standard organic transformations.

Synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate

The introduction of the ethenyl (vinyl) group can be achieved via a Wittig reaction or a related olefination protocol on tert-butyl 3-oxoazetidine-1-carboxylate. While a direct protocol for the vinyl derivative is not readily available in peer-reviewed literature, a detailed procedure for a closely analogous Horner-Wadsworth-Emmons reaction to produce an alkene is provided below. This method for synthesizing tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate serves as an excellent template.^[4]

Experimental Protocol: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate^[4]

This two-step procedure involves the oxidation of the alcohol to the ketone, followed by a Horner-Wadsworth-Emmons olefination.

Step 1: Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate

- To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in dichloromethane (CH_2Cl_2 , 200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at a temperature between $-15\text{ }^\circ\text{C}$ and $5\text{ }^\circ\text{C}$.
- Slowly add a pre-mixed solution of potassium bicarbonate (KHCO_3 , 104 g) and 12% aqueous sodium hypochlorite (NaClO , 86 g) in water (389 mL) to the reaction mixture.
- Stir the mixture for 30 minutes.
- Upon completion (monitored by TLC), quench the reaction by adding a 15% aqueous solution of sodium thiosulfate (100 mL).
- Extract the mixture with ethyl acetate, wash the combined organic layers with water, and remove the solvent under vacuum to yield the crude ketone, which can be used in the next step.

Step 2: Horner-Wadsworth-Emmons Reaction

- To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in tetrahydrofuran (THF, 300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL).
- Stir the resulting mixture at -5 °C for 3 hours to form the ylide.
- Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (from Step 1, 20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture and continue stirring at -5 °C for an additional 2 hours.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction by adding a 12.5% aqueous solution of sodium chloride (300 mL).
- Extract the product with ethyl acetate (3 x 100 mL). The combined organic phases are then washed, dried, and concentrated to yield the final product.

Conceptual Synthesis of tert-butyl 3-ethynylazetidine-1-carboxylate

The ethynyl group is typically installed using one of two primary strategies:

- From the Ketone: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with an ethynylating agent, such as the Seyferth-Gilbert reagent or the Ohira-Bestmann reagent.
- From a Halide: A Sonogashira coupling reaction between a protected alkyne (e.g., trimethylsilylacetylene) and a suitable precursor like tert-butyl 3-iodoazetidine-1-carboxylate, followed by deprotection.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of an unsaturated azetidine derivative, based on the detailed experimental protocol.

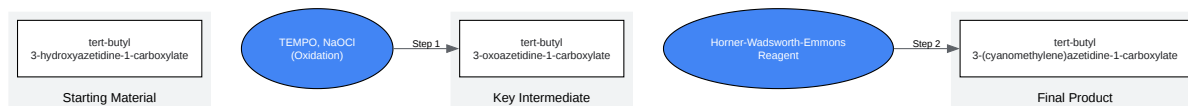


Figure 1: Synthetic Workflow for 3-Alkenylazetidine Derivatives

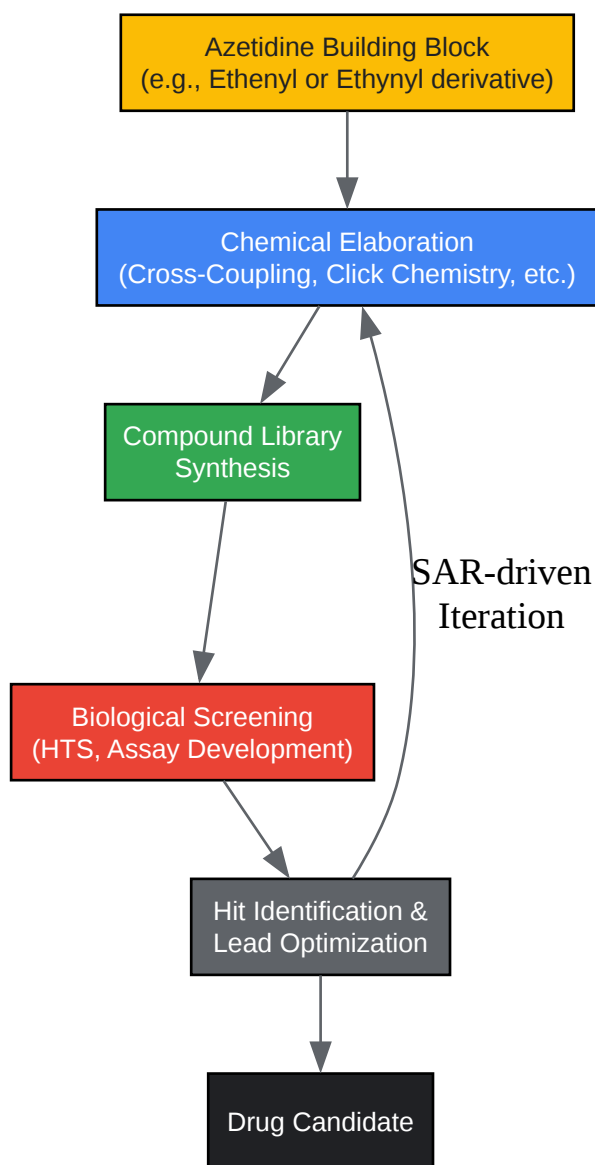


Figure 2: Role of Azetidine Building Blocks in Drug Discovery

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